N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid
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Overview
Description
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid is a complex organic compound with the molecular formula C45H46N2O2S and a molecular weight of 678.94 g/mol . This compound is characterized by the presence of both amine and sulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid typically involves multiple steps, starting with the preparation of the amine and sulfanyl precursors. One common method involves the reaction of trityl chloride with cysteine derivatives to form the tritylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylamino group can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfanyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the tritylamino group produces secondary or primary amines .
Scientific Research Applications
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid exerts its effects involves interactions with various molecular targets. The tritylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanamine: Similar in structure but lacks the tritylamino and sulfanyl groups.
N-methyl-1-propanamine: Contains a similar amine group but differs in the alkyl chain length and functional groups.
Uniqueness
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid is unique due to the presence of both tritylamino and tritylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
N-ethylethanamine;2-(tritylamino)-3-tritylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHSXHLDXEGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H46N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27486-88-0 |
Source
|
Record name | NSC126221 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC275643 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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